5-hydroxybisphenol A

Descripción general

Descripción

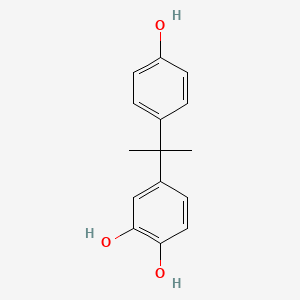

5-Hydroxybisphenol A is a chemical compound classified as a bisphenol. It is characterized by the presence of hydroxy functions at the 3, 4, and 4’ positions, and gem-dimethyl groups on the methylene bridge. The molecular formula of this compound is C15H16O3, and it has a molecular mass of 244.28574 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxybisphenol A typically involves the reaction of phenol with acetone in the presence of a catalyst. The reaction conditions often include the use of a homogeneous catalyst and controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar process, but on a larger scale. The use of continuous flow setups and green solvents is emphasized to enhance the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 5-Hydroxybisphenol A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated products.

Reduction: Reduction reactions can lead to the formation of different derivatives.

Substitution: Substitution reactions can occur at the hydroxy groups, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted products depending on the reagents used .

Aplicaciones Científicas De Investigación

5-Hydroxybisphenol A has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various polymers and resins.

Biology: The compound is studied for its potential effects on biological systems, particularly its estrogenic activity.

Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.

Industry: It is used in the production of polycarbonate plastics and epoxy resins, which have applications in various industries

Mecanismo De Acción

The mechanism of action of 5-Hydroxybisphenol A involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to the activation of estrogen-responsive genes and subsequent biological effects. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .

Comparación Con Compuestos Similares

Bisphenol A: Shares structural similarities but lacks the additional hydroxy group at the 5 position.

Bisphenol S: Another bisphenol derivative with different substituents on the aromatic rings.

Bisphenol F: Similar structure but with variations in the substituents on the methylene bridge

Uniqueness: 5-Hydroxybisphenol A is unique due to the presence of the hydroxy group at the 5 position, which imparts distinct chemical and biological properties.

Actividad Biológica

5-Hydroxybisphenol A (5-OH-BPA) is a hydroxylated derivative of bisphenol A (BPA), a compound widely studied for its endocrine-disrupting properties. Understanding the biological activity of 5-OH-BPA is crucial due to its potential implications for human health, particularly concerning hormonal regulation and toxicity.

Chemical Structure and Properties

This compound is characterized by its chemical formula and features hydroxyl groups at positions C-3, C-4, and C-4' along with gem-dimethyl groups on the methylene bridge. This structure is significant as it influences the compound's interaction with biological systems, particularly estrogen receptors.

Research indicates that 5-OH-BPA can activate estrogen receptors (ERs), similar to BPA. The compound exhibits both agonistic and antagonistic activities towards ERs, which can lead to various biological responses:

- Estrogenic Activity : 5-OH-BPA has been shown to bind to ERα and ERβ, albeit with lower affinity than estradiol. This binding can stimulate gene expression associated with cell proliferation in hormone-sensitive tissues .

- Endocrine Disruption : Like BPA, 5-OH-BPA may disrupt normal hormonal signaling pathways. It has been implicated in conditions such as reproductive disorders and certain cancers due to its ability to mimic estrogen .

In Vitro Studies

In vitro assays have demonstrated that 5-OH-BPA can induce proliferation in breast cancer cell lines (e.g., MCF-7), suggesting its potential role as a xenoestrogen. The compound's effects on cell growth are dose-dependent, indicating that higher concentrations may elicit more significant biological responses .

In Vivo Studies

Animal studies have revealed that exposure to 5-OH-BPA can lead to various physiological changes:

- Reproductive Effects : In rodent models, exposure has been linked to altered reproductive organ development and function, including changes in uterine morphology and increased cell proliferation .

- Neurodevelopmental Impact : There is evidence suggesting that 5-OH-BPA may affect neurodevelopmental processes, potentially leading to behavioral changes in offspring exposed during gestation .

Case Studies

A notable case study examined the correlation between BPA derivatives, including 5-OH-BPA, and reproductive health issues in women. Elevated levels of these compounds were found in women experiencing recurrent miscarriages, suggesting a potential link between exposure and adverse reproductive outcomes .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | |

| Estrogen Receptor Binding | Agonist for ERα and ERβ |

| Toxicity | Induces cell proliferation; alters reproductive function |

| Health Implications | Linked to reproductive disorders and cancer risk |

Propiedades

IUPAC Name |

4-[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(2,10-3-6-12(16)7-4-10)11-5-8-13(17)14(18)9-11/h3-9,16-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFAMQHMUSBLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349640 | |

| Record name | 5-Hydroxybisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79371-66-7 | |

| Record name | 4-[1-(4-Hydroxyphenyl)-1-methylethyl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79371-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxybisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-hydroxybisphenol A in the context of BPA metabolism and estrogenicity?

A1: The study [] identified this compound [2-(4,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)propane] as a metabolite of BPA generated during incubation with human and rat liver microsomes in the presence of NADPH. While this compound exhibited 10-fold lower estrogenic activity compared to BPA in the yeast estrogenicity assay, the study found insufficient turnover to significantly impact BPA's overall estrogenic activity. This suggests that while this compound might possess weaker estrogenic properties, its formation might not be a major factor mitigating BPA's estrogenic effects in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.